molecular formula C16H9Cl2NO B1453142 4-(2,6-Dichlorobenzoyl)isoquinoline CAS No. 1187166-81-9

4-(2,6-Dichlorobenzoyl)isoquinoline

Cat. No. B1453142
M. Wt: 302.2 g/mol
InChI Key: WHIKMODSDFQNMC-UHFFFAOYSA-N
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Description

“4-(2,6-Dichlorobenzoyl)isoquinoline” is a chemical compound with the molecular formula C16H9Cl2NO . It is a compound that has been studied for its potential applications in various fields .


Molecular Structure Analysis

The molecular structure of “4-(2,6-Dichlorobenzoyl)isoquinoline” consists of a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure . The InChI code for this compound is 1S/C16H9Cl2NO/c17-13-6-3-7-14(18)15(13)16(20)12-9-19-8-10-4-1-2-5-11(10)12/h1-9H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,6-Dichlorobenzoyl)isoquinoline” include a molecular weight of 302.16 . More detailed properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Pharmacological and SAR Activities of Isoquinoline Derivatives

Isoquinoline derivatives, including those related to 4-(2,6-Dichlorobenzoyl)isoquinoline, have been extensively studied for their pharmacological significance. Isoquinoline alkaloids, extracted from various plants, have demonstrated a wide range of biological activities. These activities include antimicrobial, antibacterial, antitumor effects among others. The structure-activity relationship (SAR) studies of these compounds have predicted new possible applications, highlighting their potential in drug discovery and development (Dembitsky, Gloriozova, & Poroikov, 2015).

Isoquinoline Derivatives in Modern Therapeutics

Research into isoquinoline and its derivatives has uncovered their significant biological potentials across a range of diseases. These compounds have been identified for their therapeutic roles in treating conditions such as fungal infections, Parkinsonism, tuberculosis, tumors, glaucoma, Alzheimer’s disease, viral infections, bacterial infections, diabetes, malaria, among others. This wide range of biological activities makes isoquinoline derivatives, by extension potentially including 4-(2,6-Dichlorobenzoyl)isoquinoline, valuable in modern therapeutics and as targets for pharmacotherapeutic applications (Danao et al., 2021).

Nucleic Acid-Binding Isoquinoline Alkaloids

Isoquinoline alkaloids have shown promising results in binding to nucleic acids, which is critical for the development of therapeutic agents. Studies on nucleic acid-binding strategies of isoquinoline alkaloids have provided valuable insights into their interaction with DNA and RNA. This interaction is crucial for the rational design of new drugs, especially those aimed at targeting specific genetic pathways or diseases. The research underscores the potential of isoquinoline derivatives in contributing to the discovery of new therapeutic agents with specific modes of action (Bhadra & Kumar, 2012).

Role in Antioxidant Activity

Phenolic compounds, including isoquinoline derivatives, have been recognized for their antioxidant activity. These compounds play significant roles in protecting cells from oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The study of antioxidants and their mechanisms of action is crucial for understanding how these compounds can be used to prevent or treat oxidative stress-related conditions. Isoquinoline derivatives' potential in modulating antioxidant pathways suggests their utility in developing treatments that leverage their antioxidant properties (Munteanu & Apetrei, 2021).

Safety And Hazards

The safety and hazards associated with “4-(2,6-Dichlorobenzoyl)isoquinoline” are not explicitly mentioned in the available resources .

properties

IUPAC Name

(2,6-dichlorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO/c17-13-6-3-7-14(18)15(13)16(20)12-9-19-8-10-4-1-2-5-11(10)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIKMODSDFQNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801253139
Record name (2,6-Dichlorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Dichlorobenzoyl)isoquinoline

CAS RN

1187166-81-9
Record name (2,6-Dichlorophenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dichlorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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